P-Tolyl disulfoxide

Descripción general

Descripción

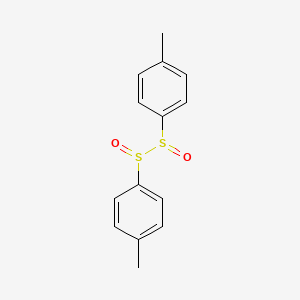

P-Tolyl disulfoxide is a chemical compound with the linear formula C14H14O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of P-Tolyl disulfoxide involves various routes. One of the methods is the oxidation of sulfides, sometimes referred to as sulfoxidation . Another method involves the transformation of a diastereochemically pure sulfinate, which has been a very useful method to obtain sulfoxides with high enantiomeric excess (ee) values .Molecular Structure Analysis

The molecular structure of P-Tolyl disulfoxide is characterized by its linear formula C14H14O2S2 . The bond between the sulfur and oxygen atoms is intermediate of a dative bond and a polarized double bond .Chemical Reactions Analysis

P-Tolyl disulfoxide can mediate coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes via a single-electron reduction mechanism . It can also mediate the transition-metal-free alkoxycarbonylation of aryl halides .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Organic Chemistry Applications

- Asymmetric Additions : P-Tolyl disulfoxide derivatives are instrumental in controlling diastereoselectivity during additions to imines, facilitating the preparation of stereoisomerically pure aminosulfoxides (Ronan, Marchalin, Samuel, & Kagan, 1988).

- Preparation of Optically Active Compounds : α-Sulfinylcarbanions derived from methyl-substituted sulfoxides, including P-Tolyl disulfoxide, react with arenesulfinic esters to yield optically active β-disulfoxides. This reaction is crucial for synthesizing various diastereoisomers with potential applications in medicinal chemistry (Kunieda, Nokami, & Kinoshita, 1976).

- Synthesis of Allylic Alcohols : P-Tolyl 2-(trimethylsilyl)ethyl sulfoxide derivatives undergo stereoselective reactions, offering a convenient route for synthesizing optically pure allylic alcohols, important in drug development (Nakamura, Nakayama, & Toru, 2003).

Material Science and Chemistry

- Phase Transitions and Energy Storage : Di-p-tolyl disulfides, closely related to P-Tolyl disulfoxide, exhibit unique phase transitions and stabilities under various conditions, making them potential candidates for next-generation energy storage devices. Their properties are significant in the context of battery stability and performance (Ali, Han, & Li, 2022).

Catalysis and Chemical Reactions

- Catalytic Studies in Metal Complexes : P-Tolyl disulfoxide derivatives can be used to synthesize palladium and platinum complexes, which are then employed in hydroboration and diboration reactions. These reactions are fundamental in organic synthesis and industrial chemistry (Drinkel, Wu, Linden, & Dorta, 2014).

Photolytic Reactions

- Photolysis in Organic Chemistry : Di-p-tolyl disulfone and related compounds, closely associated with P-Tolyl disulfoxide, undergo photolysis producing various by-products. These reactions have implications in understanding and developing new photolytic processes in chemistry (Kobayashi, Tanaka, & Minato, 1972)

Safety and Hazards

Direcciones Futuras

P-Tolyl disulfoxide could potentially be used in next-generation energy storage devices . Its external pressure triggers conformational up-conversion (leads to phase transition) in the molecules of P-Tolyl disulfoxide, by compensating for the stress and absorbing its energy . This makes P-Tolyl disulfoxide a potential candidate for energy storage devices .

Propiedades

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfinylsulfinylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17(15)18(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKMDQJYNIFVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)S(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

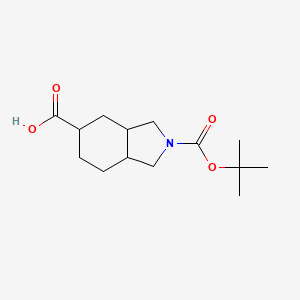

![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)

![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)

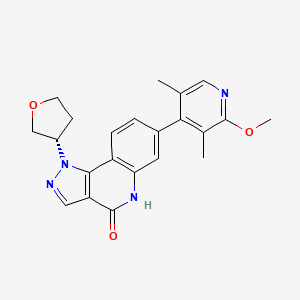

![(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3322292.png)

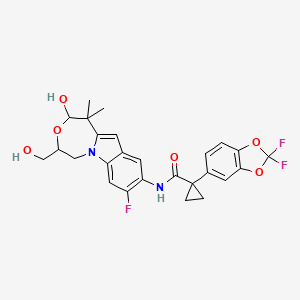

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3322306.png)